1-Bromo-6-methylheptane
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds often involves multi-step reactions with bromine-containing reagents. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves a key step of double alkylation using a bromoalkane . Similarly, the synthesis of brominated cyclopentadienes and heptafulvenes from hexachlorocyclopentadiene and trihalogenated ethylenes indicates the versatility of bromine in synthetic chemistry . These methods could potentially be adapted for the synthesis of 1-Bromo-6-methylheptane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the synthesis of 6-methyltetracyclo[4.2.0.01,7.05,7]octane, where the reaction of a bromochloromethyl compound with methyllithium leads to different products based on the reagent used . This suggests that the molecular structure of 1-Bromo-6-methylheptane could also exhibit interesting reactivity depending on the conditions and reagents used in its synthesis or subsequent reactions.
Chemical Reactions Analysis
Brominated compounds are known to undergo a variety of chemical reactions. For example, 1-bromo-1-lithioethene is reported to undergo clean 1,2-addition with aldehydes and ketones, indicating that brominated alkenes can be versatile intermediates in organic synthesis . The photochemical and thermolytic behavior of brominated dienes, as described in and , also suggests that 1-Bromo-6-methylheptane could participate in similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be significantly influenced by the presence of bromine atoms. For instance, the synthesis and properties of brominated biindenylidenediones show that bromine substitution affects the compound's photochromic and photomagnetic properties . The synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt and its characterization by NMR and MS methods indicate the importance of analytical techniques in understanding the properties of brominated compounds . These insights could be relevant to the characterization of 1-Bromo-6-methylheptane.
Scientific Research Applications
Synthesis of Optically Active Methyl-Branched Insect Pheromones
- Study Overview : A study by Ishmuratov et al. (2005) explored the synthesis of key synthons for several methyl-branched insect pheromones, including 1-bromo-3S-methylheptane. This synthesis utilized chemically selective transformations of compounds derived from L-(-)-menthol. The research contributes to the understanding of pheromone synthesis, which has applications in pest control and ecological studies.
- Source : (Ishmuratov et al., 2005).
Ring Opening and Organometallic Addition of α,β‐Epoxy Aldehydes
- Study Overview : Research by Righi et al. (2000) focused on the selective ring opening and subsequent organometallic addition to α,β-epoxy aldehydes, leading to the synthesis of compounds like 2-amino-1-cyclohexyl-6-methylheptane-3,4-diol. This research aids in understanding the synthesis of complex organic compounds that can have pharmaceutical applications.
- Source : (Righi et al., 2000).
Halogenation Reactions of 1-Sulfonyl-Substituted Tricycloheptanes
- Study Overview : Vasin et al. (2012) examined the reactions of certain tricycloheptanes with various halogens, producing compounds like 7-Methyl-1-phenylsulfonyltricycloheptane. This research helps in understanding the halogenation reactions, which are crucial in organic synthesis, particularly in pharmaceutical and material sciences.
- Source : (Vasin et al., 2012).
Combustion Chemistry of Large Hydrocarbon Fuels
- Study Overview : A study by Karsenty et al. (2012) investigated the combustion of 3-methylheptane, a compound similar to 1-Bromo-6-methylheptane, to understand the combustion chemistry of large hydrocarbons. This research is significant in enhancing the efficiency of fuel combustion in various industrial applications.
- Source : (Karsenty et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-6-methylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPQDKZLOZOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068779 | |
Record name | Heptane, 1-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-methylheptane | |
CAS RN |
52648-04-1 | |
Record name | 1-Bromo-6-methylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52648-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-bromo-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 1-bromo-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-6-methylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.